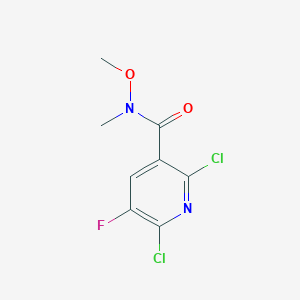

2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide

Description

Properties

IUPAC Name |

2,6-dichloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FN2O2/c1-13(15-2)8(14)4-3-5(11)7(10)12-6(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKQBKFYHTTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(N=C1Cl)Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:

Amidation: The methoxy and methyl groups are introduced via amidation reactions. This can be done by reacting the halogenated pyridine derivative with methoxyamine and methylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Reduction Products: Reduction can result in the formation of amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

DCFMN has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that DCFMN exhibits significant cytotoxic effects against various cancer cell lines by inhibiting cell growth and inducing apoptosis. For instance, in vitro studies on breast cancer cell lines demonstrated that DCFMN can effectively reduce cell viability through mechanisms involving ferroptosis, a form of regulated cell death linked to oxidative stress .

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : DCFMN acts as a competitive inhibitor of NNMT, an enzyme involved in nicotinamide metabolism. Inhibition of this enzyme has been correlated with improved metabolic profiles in models of diabetes and obesity, suggesting potential applications in metabolic disorder treatments .

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Interactions : DCFMN's halogen substituents enhance its binding affinity to specific enzymes, influencing pathways related to metabolism and cellular signaling. Research indicates that DCFMN may modulate the activity of enzymes involved in metabolic processes, which could lead to novel therapeutic strategies .

- Potential for Antimicrobial Activity : Preliminary studies suggest that DCFMN may possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .

Material Science

In addition to its biological applications, DCFMN is being explored for use in material science:

- Synthesis of Novel Polymers : As a building block in polymer chemistry, DCFMN can be utilized to create new materials with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .

Comparative Analysis with Related Compounds

DCFMN shares structural similarities with other nicotinamide derivatives but exhibits distinct biological activities due to its unique substitution pattern. A comparative analysis highlights the following:

| Compound Name | Structure | Key Biological Activity | Notes |

|---|---|---|---|

| DCFMN | DCFMN Structure | NNMT Inhibition | Potential for metabolic disorder treatment |

| 5-Chloro-2-fluoro-N-methoxy-N-methylisonicotinamide | 5-Chloro Structure | Moderate anticancer activity | Less potent than DCFMN |

| 2-Chloro-5-fluoronitrobenzene | Nitrobenzene Structure | Limited biological activity | Primarily used in industrial applications |

Case Studies

- Inhibition of NNMT : A study demonstrated that administering DCFMN in animal models resulted in decreased levels of nicotinamide metabolites associated with obesity, suggesting a pathway for therapeutic intervention in weight management .

- Cytotoxicity Profiling : In vitro tests on various cancer cell lines indicated that DCFMN not only inhibits proliferation but also induces morphological changes characteristic of ferroptotic cell death, reinforcing its potential as an anticancer agent .

- Material Development : Researchers have successfully synthesized polymers incorporating DCFMN as a monomer, resulting in materials with enhanced mechanical properties and responsiveness to external stimuli .

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis.

Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its halogenated structure allows it to interact with biological molecules in a unique manner, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent patterns, molecular properties, and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of 2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide and Analogs

Functional Group and Reactivity Differences

- Methyl 2,6-dichloro-5-fluoronicotinate (CAS 189281-66-1) : The ester group confers higher electrophilicity than the amide in the target compound, making it more reactive in nucleophilic substitution reactions. However, the amide group in 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide likely enhances metabolic stability in biological systems .

- 2,6-Dichloro-4-methylnicotinic acid (CAS 62774-90-7) : The carboxylic acid group increases polarity, reducing membrane permeability compared to the lipophilic amide derivative. This difference is critical in agrochemical design, where systemic mobility is required .

Substituent Effects on Electronic and Steric Properties

- N-(2,6-Dimethylphenyl) analog (CAS 724429-95-2) : The bulky aryl substituent may impede rotational freedom and limit interactions with planar binding pockets, whereas the N-methoxy-N-methyl group in the target compound provides conformational flexibility .

Similarity Scores and Structural Alignment

highlights Methyl 2,6-dichloro-5-fluoronicotinate (similarity score: 0.94) as the closest analog, differing only in the ester-amide substitution. Lower-scoring analogs (e.g., 0.72–0.80) exhibit divergent substitution patterns, such as the absence of fluorine or additional methyl groups, which alter electronic properties and bioavailability .

Key Findings and Implications

Functional Group Trade-offs : Amide derivatives like the target compound offer superior metabolic stability over ester or carboxylic acid analogs, making them preferable in drug development .

Halogenation Impact : The 2,6-dichloro-5-fluoro substitution pattern is conserved across analogs, suggesting its importance in electronic modulation and target binding .

Steric Considerations : Substituents at the 4-position (e.g., methyl) or N-position (e.g., aryl vs. alkoxy) significantly influence steric compatibility with biological targets .

Biological Activity

2,6-Dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is a synthetic derivative of nicotinamide, notable for its unique structure featuring chloro and fluoro substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to its interactions with various biomolecules.

The molecular formula of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide is . The presence of halogen atoms (chlorine and fluorine) and functional groups (methoxy and methyl) contributes to its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro and fluoro groups enhance binding affinity, while the methoxy and methyl groups may improve solubility and bioavailability, facilitating cellular uptake and interaction with biological pathways .

Biological Activities

Research has indicated several potential biological activities for 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Effects : In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that disrupt nucleic acid synthesis .

- K+ Channel Modulation : Similar compounds have been investigated for their ability to modulate potassium channels (KV channels), which are critical in regulating neuronal excitability. This suggests potential applications in treating pain and epilepsy .

Case Studies

- In Vitro Studies : A study evaluated the growth inhibitory effects of various nicotinamide derivatives on L1210 cells. The results indicated that 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide significantly inhibited cell growth compared to controls, highlighting its potential as a therapeutic agent .

- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications in the structure of nicotinamide derivatives can lead to significant changes in their biological activity. For instance, introducing different halogens or functional groups can either enhance or reduce their efficacy against specific biological targets .

Comparative Analysis

The following table summarizes the biological activities of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | K+ Channel Modulation |

|---|---|---|---|

| 2,6-Dichloro-5-fluoro-N-methoxy-N-methyl-nicotinamide | Yes | Yes | Potentially |

| Flupirtine | Yes | Moderate | Yes |

| Retigabine | Yes | Low | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide, and how can reaction conditions be systematically optimized?

- Methodology : Employ factorial design to evaluate variables such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. For example, potassium carbonate in DMF has been used to facilitate nucleophilic substitution in structurally similar nicotinamide derivatives . Reaction progress should be monitored via TLC, with purification achieved through recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodology : Use - and -NMR to confirm substitution patterns (e.g., fluorine and chlorine positions) and methoxy/methyl groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC (with UV detection at 254 nm) quantifies purity. For hygroscopic analogs, ensure sample handling under inert conditions to prevent moisture absorption, as seen in related dihydrochloride salts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 2,6-dichloro-5-fluoro-N-methoxy-N-methylnicotinamide under varying pH or thermal conditions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular dynamics simulations in COMSOL Multiphysics can model degradation pathways under thermal stress . Validate predictions experimentally using accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring.

Q. What strategies resolve contradictions in reported catalytic efficiencies for halogenated nicotinamide derivatives in cross-coupling reactions?

- Methodology : Conduct controlled replicate studies to isolate variables such as catalyst loading (e.g., Pd vs. Cu), solvent purity, or trace moisture. For example, dimethylacetamide (DMA) may suppress side reactions compared to DMF due to lower hygroscopicity . Statistical tools like ANOVA can identify significant factors contributing to yield disparities .

Q. How does the electronic effect of the 5-fluoro substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs?

- Methodology : Perform Hammett plot analyses using substituents with known σ values to correlate electronic effects with reaction rates. Compare activation energies (via Arrhenius plots) for fluorinated vs. chloro/methoxy derivatives. X-ray crystallography of intermediates can reveal steric/electronic influences on transition states .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for halogenated nicotinamides in polar aprotic solvents?

- Methodology : Systematically test solubility in anhydrous vs. hydrated solvents (e.g., DMF with 0.1% HO). Use dynamic light scattering (DLS) to detect aggregation, which may falsely suggest insolubility. Refer to CRDC guidelines on powder and particle technology to standardize dispersion protocols .

Q. How can researchers address discrepancies in biological activity data for fluorinated nicotinamide derivatives across cell lines?

- Methodology : Validate assay conditions (e.g., cell passage number, serum-free media pre-treatment) and control for metabolite interference (e.g., fluorinated byproducts). Use LC-MS/MS to quantify intracellular compound levels and correlate with activity .

Methodological Frameworks

Q. What experimental designs are recommended for studying the environmental fate of this compound in aqueous systems?

- Methodology : Apply membrane separation technologies (e.g., reverse osmosis) to isolate degradation products, followed by GC-MS or ICP-OES for halogen tracking . Use OECD guidelines for hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure) .

Q. How can AI-driven automation improve the synthesis and analysis of halogenated nicotinamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.